molecular formula C4H6N2O2 B1283704 (5-Methyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 25977-23-5

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No. B1283704
CAS RN: 25977-23-5
M. Wt: 114.1 g/mol
InChI Key: QAMJOTCGJONJDI-UHFFFAOYSA-N
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Description

The compound "(5-Methyl-1,2,4-oxadiazol-3-yl)methanol" is a derivative of the 1,2,4-oxadiazole heterocycle, which is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The 1,2,4-oxadiazole ring is known for its diverse chemical properties and has been extensively studied due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. One such method involves the reaction of trichloromethylarenes with hydrazides of carboxylic acids in the presence of pyridine, which can be performed in methanol or ethanol . This preparative synthesis allows for the formation of 2,5-disubstituted 1,3,4-oxadiazoles, which are closely related to the 1,2,4-oxadiazole structure of interest.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by the presence of a heterocyclic ring that influences the chemical behavior of the compound. The ring facilitates certain reactions, such as the retro-ene reaction, where the expulsion of formaldehyde is highly exothermic . This structural feature is crucial in understanding the reactivity and stability of the compound.

Chemical Reactions Analysis

1,2,4-oxadiazoles can undergo various chemical reactions, including photochemical behavior and rearrangements. For instance, under photochemical conditions at 254 nm in methanol, 3,5-disubstituted 1,2,4-oxadiazoles can undergo ring photoisomerization to 1,3,4-oxadiazoles or form open-chain compounds. The nature and position of substituents on the ring influence these reactions, and in some cases, photoinduced ring closure into the benzimidazole system can occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure. The aromatic nature of the oxadiazole ring contributes to the compound's stability and electronic properties. The presence of substituents, such as the methyl group in "(5-Methyl-1,2,4-oxadiazol-3-yl)methanol," can further modify these properties, affecting solubility, boiling and melting points, and reactivity. The specific properties of this compound would be determined by experimental studies and computational modeling, which are not detailed in the provided papers.

Scientific Research Applications

Photochemical Rearrangements

  • Photoinduced Rearrangement to Quinoline System : The photochemical behavior of 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles in methanol at 254 nm exhibits a photoinduced rearrangement to the quinoline system. This occurs through photolysis of the ring ON bond, followed by a six-membered ring closure reaction involving the styryl moiety (Buscemi, Cusmano, & Gruttadauria, 1990).

Photochemical Behavior

  • Ring Photoisomerization : The photochemical behavior of certain 1,2,4-oxadiazole derivatives in methanol at 254 nm has been studied. Irradiation of these compounds results in a ring photoisomerization to 1,3,4-oxadiazoles, likely through a ‘ring contraction–ring expansion’ route (Buscemi, Cicero, Vivona, & Caronna, 1988).

Ring-Photoisomerization Pathways

  • Competing Ring-Photoisomerization : The irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles in methanol in the presence of triethylamine (TEA) results in ring-photoisomerization to both 2-alkyl-5-amino-1,3,4-oxadiazoles and, uniquely, into the ring-degenerate 3-alkyl-5-amino-1,2,4-oxadiazoles. The competing ring contraction-ring expansion route and the internal cyclization-isomerization mechanism are responsible for this behavior (Buscemi, Pace, Pibiri, & Vivona, 2002).

Synthesis and Structural Characterization

  • Synthesis of 5-Substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles : This involves synthesizing compounds from cyanohydrin benzoates and cyanohydrin acetates by treatment with hydroxylamine in methanol, followed by intramolecular transacylation and subsequent cyclization of the corresponding amidoximes (Wu, Ma, Zhang, Lu, Guo, & Zheng, 2000).

Safety And Hazards

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanol” is classified as an irritant . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to take action without suitable protective clothing .

Future Directions

The future directions for research on 1,2,4-oxadiazole derivatives, including “(5-Methyl-1,2,4-oxadiazol-3-yl)methanol”, involve the design of new chemical entities with potential anti-infective activity . The versatility of these compounds in drug discovery makes them promising candidates for further refinement .

properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)6-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJOTCGJONJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587999
Record name (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol

CAS RN

25977-23-5
Record name (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,2,4-oxadiazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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